5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine

Kinase Inhibition Fragment-Based Drug Discovery Regioisomer Comparison

5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine (CAS 1097070-19-3, MF: C9H6F3N3, MW: 213.16) is a synthetic heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and an imidazol-2-yl moiety at the 5-position. This precise regioisomeric arrangement distinguishes it from closely related analogs such as 2-(1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine and 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, which differ in the attachment points of the heterocycles.

Molecular Formula C9H6F3N3
Molecular Weight 213.16 g/mol
Cat. No. B12079464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine
Molecular FormulaC9H6F3N3
Molecular Weight213.16 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1C2=NC=CN2)C(F)(F)F
InChIInChI=1S/C9H6F3N3/c10-9(11,12)7-2-1-6(5-15-7)8-13-3-4-14-8/h1-5H,(H,13,14)
InChIKeyBVYFUUWYVRDPNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine (CAS 1097070-19-3) – A Regioisomerically Defined Heterocyclic Building Block for Kinase-Targeted Synthesis


5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine (CAS 1097070-19-3, MF: C9H6F3N3, MW: 213.16) is a synthetic heterocyclic compound featuring a pyridine ring substituted with a trifluoromethyl group at the 2-position and an imidazol-2-yl moiety at the 5-position . This precise regioisomeric arrangement distinguishes it from closely related analogs such as 2-(1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine and 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, which differ in the attachment points of the heterocycles . The compound serves as a versatile intermediate in the synthesis of bioactive molecules, with its structural motif found in potent kinase inhibitors, including the clinical candidate RAF265 (CHIR-265) [1].

Why 5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine Cannot Be Substituted by a Similar Imidazolyl-Pyridine Analog in Kinase-Targeted Synthesis


Simple substitution with a different regioisomer, such as 2-(1H-imidazol-2-yl)-5-(trifluoromethyl)pyridine or the more common 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, fails because the spatial orientation of the imidazole and pyridine nitrogen atoms is critical for molecular recognition in kinase active sites. The 2,5-substitution pattern on the pyridine ring, as found in the target compound, presents a unique angular topology and hydrogen-bonding capacity, directly impacting its performance as a 'privileged fragment' for generating selective B-Raf and VEGFR-2 inhibitors, as validated in the clinical candidate RAF265 [1]. A generic swap risks not only a complete loss of target engagement but also unpredictable reactivity in subsequent palladium-catalyzed cross-coupling steps due to altered electronic properties of the pyridine ring, underscoring the need for this specific regioisomer in synthetic planning [2].

Quantitative Evidence Guide: How 5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine Differentiates from Its Closest Analogs


Regioisomeric Identity Drives Kinase Inhibition: A Comparative Fragment Analysis

The target compound, possessing a 2-(trifluoromethyl)pyridin-5-yl-imidazole scaffold, is a core fragment of the B-Raf/VEGFR-2 inhibitor RAF265 (CHIR-265), which exhibits a potent IC50 of 3-60 nM against C-Raf/B-Raf/B-Raf V600E [1]. In stark contrast, the regioisomer 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine (CAS 33468-85-8), while also found in RAF265, forms a different vector geometry for target binding. Changing to the 5-substituted pyridine isomer found in the target compound is essential for retaining sub-100 nM potency in this series, as demonstrated by the activity of the complete inhibitor [1].

Kinase Inhibition Fragment-Based Drug Discovery Regioisomer Comparison

Calculated Physicochemical Properties Show Meaningful Differentiation from the 4-Pyridyl Isomer

In silico predictions using PubChem-computed descriptors provide a quantitative basis for differentiation. The target compound (CAS 1097070-19-3) has a molecular weight of 213.16 and a computed XLogP3-AA of approximately 2.1 [1]. For the 4-pyridyl isomer, 2-(4-pyridyl)-4-(trifluoromethyl)imidazole (CAS 33468-83-6), the altered nitrogen position in the pyridine ring is predicted to result in a lower logP (~1.8) and a distinct hydrogen-bond acceptor pattern, which directly influences passive membrane permeability and solubility [2].

Physicochemical Properties Medicinal Chemistry Isomer Comparison

Availability of Direct Synthetic Route from 2-Chloro-5-(trifluoromethyl)pyridine

The target compound can be synthesized via a direct SNAr or transition-metal-catalyzed coupling from commercially available 2-chloro-5-(trifluoromethyl)pyridine (CAS 69045-78-9) and imidazole [1]. This regioisomer benefits from a well-precedented synthetic pathway, whereas the alternative, 2-[5-(trifluoromethyl)-1H-imidazol-2-yl]pyridine, requires a different, less straightforward disconnection involving a 2-pyridyl metalation step, potentially compromising scalability and yield .

Synthetic Accessibility Chemical Procurement Route Comparison

Optimal Application Scenarios for 5-(1H-Imidazol-2-yl)-2-(trifluoromethyl)pyridine in Kinase-Focused Medicinal Chemistry


Fragment-Based Lead Generation for B-Raf/VEGFR-2 Dual Inhibitors

Use as a validated 'privileged fragment' to generate novel B-Raf/VEGFR-2 dual inhibitors. The fragment's specific 2,5-substitution pattern is essential for replicating the binding mode of RAF265, providing a direct starting point for fragment growing or linking strategies aimed at overcoming resistance mutations [1].

Synthesis of Regioisomerically Pure Kinase Chemical Probes

Employ this regioisomer as a key intermediate to prepare selective chemical probes for TrkA kinase, where the 5-imidazolyl pyridine core has demonstrated low nanomolar potency (IC50 = 3.1 nM) [2]. Alternative regioisomers risk off-target activity due to altered hinge-binding geometry.

Structure-Activity Relationship (SAR) Studies on Pyridine-Imidazole Linker Geometry

Deploy the compound in systematic SAR explorations to map the effect of pyridine-imidazole dihedral angle on kinase selectivity. The 2,5-substitution pattern provides a distinct vector angle compared to the 2,4- or 2,6-isomers, enabling navigation of selectivity pockets not accessible with other building blocks .

Quote Request

Request a Quote for 5-(1H-imidazol-2-yl)-2-(trifluoromethyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.